molecular formula C11H12O5 B2779429 2-(4-Acetyl-phenoxy)-2-methyl-propionic acid CAS No. 42019-57-8

2-(4-Acetyl-phenoxy)-2-methyl-propionic acid

Cat. No. B2779429
CAS RN: 42019-57-8
M. Wt: 224.212
InChI Key: ARAZWXGQPYMGHA-UHFFFAOYSA-N
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Description

“2-(4-Acetyl-phenoxy)-2-methyl-propionic acid”, also known as Propanoic acid, is a compound with the molecular formula C12H14O4 and a molecular weight of 222.241 . It is also referred to by other synonyms such as “2-(4-Acetylphenoxy)-2-methylpropanoic acid” and has a CAS Number of 52179-07-4 .


Synthesis Analysis

The compound is used as a cleavable Ozogamicin linker in the synthesis of Ozogamicin, an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed and documented in various studies . The crystal structure of a compound containing this molecule was published in the journal Zeitschrift für Kristallographie .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Medicinal chemistry plays a pivotal role in public health by designing and developing new pharmaceutical compounds. Researchers explore the effects of synthetic, semi-synthetic, and natural biologically active substances. In this context, 2-(4-Acetyl-phenoxy)-2-methyl-propionic acid and its derivatives have been investigated for their pharmacological potential . These studies aim to enhance life quality by identifying safe and effective agents.

Computational Chemistry

Quantum chemical evaluations provide insights into the compound’s electronic structure, reactivity, and intermolecular interactions. Researchers use density functional theory (DFT) calculations to predict properties and explore potential modifications for improved efficacy .

Safety And Hazards

The compound is classified as an eye irritant (Category 2) according to the UN GHS revision 8 . In case of eye contact, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(2-carboxypropan-2-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZWXGQPYMGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-phenoxy)-2-methyl-propionic acid

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